molecular formula C11H12N2O2 B12970399 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one

5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one

Cat. No.: B12970399
M. Wt: 204.22 g/mol
InChI Key: XRLNLAGYTGXWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry research, particularly as a core scaffold for developing novel therapeutic agents. As a pyridazinone derivative, this compound is part of a well-studied class of heterocycles known for a wide spectrum of biological activities. The benzyloxy substituent is a common feature used in drug discovery to modulate the compound's physicochemical properties and enhance its interaction with biological targets. Researchers investigating multi-target anti-inflammatory therapies may find this compound valuable. Pyridazinone-based sulphonamides have been designed as potential candidates to simultaneously inhibit key enzymes involved in the inflammatory process, such as carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) . This multi-target approach is considered a promising strategy to develop anti-inflammatory drugs with improved efficacy and safety profiles, potentially avoiding the disadvantages associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . Furthermore, dihydropyridazinone derivatives have been identified and patented as selective phosphodiesterase type III (PDE III) inhibitors . This mechanism of action makes such compounds relevant for research into cardiovascular diseases , where they have shown positive inotropic (heart-strengthening) and vasodilator effects, potentially useful in combatting congestive heart failure . Additional research areas for related compounds include their role as bronchodilators for obstructive lung diseases and as antithrombotic agents due to their ability to inhibit platelet aggregation . The provided compound, 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one, serves as a key synthetic intermediate or a lead structure for researchers exploring these and other pharmacological pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-phenylmethoxy-2,3-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C11H12N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h1-6,12H,7-8H2,(H,13,14)

InChI Key

XRLNLAGYTGXWII-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)NN1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis generally begins with a pyridazinone intermediate bearing a free hydroxyl group at the 3-position. For example, 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide is a common intermediate used for further functionalization.

  • This intermediate can be prepared by reacting hydrazine derivatives with maleic anhydride or related precursors under reflux in aqueous or alcoholic solvents, yielding the pyridazinone core with a free hydroxyl group at position 3.

Alkylation to Introduce the Benzyloxy Group

The critical step is the alkylation of the 3-hydroxyl group with benzyl bromide derivatives to form the benzyloxy substituent:

  • The reaction involves treating the pyridazinone intermediate with benzyl bromide (or substituted benzyl bromides) in the presence of a base, often in an organic solvent such as pyridine or DMF.
  • The alkylation proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the benzyl bromide, displacing bromide and forming the benzyloxy ether linkage.
  • Reaction conditions are optimized to achieve high yields, typically involving stirring at room temperature or mild heating for 1–24 hours.
  • The reaction progress is monitored by thin-layer chromatography (TLC) or other chromatographic methods.

Example Reaction Scheme:

Step Reagents & Conditions Product Yield (%) Notes
1. Pyridazinone intermediate synthesis Hydrazine + maleic anhydride, reflux in water ~90% High yield, aqueous medium
2. Alkylation with benzyl bromide Benzyl bromide, base (e.g., pyridine), RT, 12 h 85–95% Excellent isolated yield

This method was demonstrated in a study where various benzyl bromide derivatives were reacted with the pyridazinone intermediate to afford 5-(benzyloxy)-pyridazinone derivatives in excellent yields.

Alternative Functionalization Approaches

  • Sulfonation of the 3-hydroxyl group with sulfonyl chlorides has also been reported to introduce sulfonate functionalities, but for the benzyloxy derivative, alkylation remains the preferred method.
  • Other synthetic routes involve the initial formation of substituted pyridazinones followed by selective benzylation.

Detailed Research Findings and Data

Reaction Yields and Purity

  • The alkylation step typically yields the benzyloxy pyridazinone in 85–95% isolated yield , indicating a highly efficient process.
  • Purity is confirmed by NMR and mass spectrometry, showing characteristic signals for the benzyloxy group and the pyridazinone core.

Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup) : Signals corresponding to benzylic methylene protons (around 4.5–5.0 ppm) and aromatic protons of the benzyl group are observed.
  • [^13C NMR](pplx://action/followup) : Resonances for the benzyloxy carbon and pyridazinone carbons confirm the structure.
  • Mass Spectrometry (ESI+) : Molecular ion peaks consistent with the expected molecular weight of 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one confirm successful synthesis.

Crystallographic Data

  • Crystallization of related pyridazinone derivatives confirms the structural integrity and substitution pattern.
  • For example, derivatives with benzyl or substituted benzyl groups show layered crystal structures with well-defined molecular conformations.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Observations
Pyridazinone intermediate synthesis Hydrazine + maleic anhydride, reflux in water ~90 High yield, aqueous medium
Alkylation with benzyl bromide Benzyl bromide, base (pyridine or similar), RT, 12 h 85–95 Efficient alkylation, excellent isolated yield
Purification Filtration, recrystallization (acetone or similar) - High purity confirmed by NMR, MS
Characterization NMR, MS, X-ray crystallography - Confirms benzyloxy substitution and pyridazinone core

Chemical Reactions Analysis

Reduction Reactions

The dihydropyridazinone core undergoes selective reduction under controlled conditions. Sodium cyanoborohydride (NaBH3_3
CN) in acidic methanol (pH 4–5) reduces the C=N bond of the pyridazinone ring, producing tetrahydropyridazinone derivatives .

Example Reaction:

5 Benzyloxy 1 6 dihydropyridazin 3 2H oneNaBH3CN MeOH HCl5 Benzyloxy 1 2 3 6 tetrahydropyridazin 3 ol\text{5 Benzyloxy 1 6 dihydropyridazin 3 2H one}\xrightarrow{\text{NaBH}_3\text{CN MeOH HCl}}\text{5 Benzyloxy 1 2 3 6 tetrahydropyridazin 3 ol}

Key Data:

  • Conditions: 0.2 M MeOH, 0°C → RT, pH 4–5 (HCl), 2–3 hours .

  • Yield: ~52% (analogous reactions) .

Oxidation Reactions

The dihydropyridazinone ring is susceptible to oxidation, particularly at the C4–C5 double bond. Hydrogen peroxide or potassium permanganate can oxidize the ring to form pyridazine derivatives.

Proposed Pathway:

5 Benzyloxy 1 6 dihydropyridazin 3 2H oneH2O25 Benzyloxy pyridazin 3 2H one\text{5 Benzyloxy 1 6 dihydropyridazin 3 2H one}\xrightarrow{\text{H}_2\text{O}_2}\text{5 Benzyloxy pyridazin 3 2H one}

Notes:

  • Oxidation typically occurs under mild acidic or neutral conditions.

  • The benzyloxy group remains intact during this process.

Substitution Reactions

The benzyloxy group can undergo nucleophilic substitution or cleavage:

Benzyl Group Deprotection

Hydrogenolysis (H2_2
, Pd/C) or acid hydrolysis removes the benzyl group, yielding 5-hydroxypyridazinone :

5 Benzyloxy 1 6 dihydropyridazin 3 2H oneH2/Pd C5 hydroxy 1 6 dihydropyridazin 3 2H one\text{5 Benzyloxy 1 6 dihydropyridazin 3 2H one}\xrightarrow{\text{H}_2/\text{Pd C}}\text{5 hydroxy 1 6 dihydropyridazin 3 2H one}

Conditions:

  • Hydrogenolysis: 1 atm H2_2
    , RT, 12–24 hours .

  • Acid Hydrolysis: HCl (37%), reflux, 6 hours .

Electrophilic Aromatic Substitution

The electron-rich pyridazinone ring may undergo sulfonation or nitration at the para position relative to the carbonyl group .

Alkylation and Sulfonation

The hydroxyl group (after deprotection) or the benzyloxy oxygen can react with alkylating or sulfonating agents:

Alkylation Example :

5 Hydroxy 1 6 dihydropyridazin 3 2H oneBenzyl bromide K2CO35 Substituted benzyloxy 1 6 dihydropyridazin 3 2H one\text{5 Hydroxy 1 6 dihydropyridazin 3 2H one}\xrightarrow{\text{Benzyl bromide K}_2\text{CO}_3}\text{5 Substituted benzyloxy 1 6 dihydropyridazin 3 2H one}

Sulfonation Example :

5 Hydroxy 1 6 dihydropyridazin 3 2H oneAlkyl aryl sulfonyl chloride5 Sulfonate 1 6 dihydropyridazin 3 2H one\text{5 Hydroxy 1 6 dihydropyridazin 3 2H one}\xrightarrow{\text{Alkyl aryl sulfonyl chloride}}\text{5 Sulfonate 1 6 dihydropyridazin 3 2H one}

Yields: 70–92% for analogous reactions .

Thermodynamic and Kinetic Considerations

  • Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or DMF .

  • Reactivity Trends:

    • The benzyloxy group enhances stability against oxidation but is labile under reductive or acidic conditions .

    • The dihydropyridazinone ring exhibits amphoteric behavior, reacting with both electrophiles and nucleophiles .

Scientific Research Applications

Pharmacological Properties

5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one exhibits several pharmacological properties that make it a candidate for drug development:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyridazinones, including 5-(benzyloxy)-1,6-dihydropyridazin-3(2H)-one, have shown promise as dual inhibitors of carbonic anhydrase (CA) and cyclooxygenase (COX) enzymes. These compounds can potentially treat inflammatory conditions by inhibiting these key enzymes involved in the inflammatory response .
  • Monoamine Oxidase Inhibition : Some studies have highlighted the potential of similar compounds in inhibiting monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neurotransmitters, offering therapeutic benefits .
  • Antimicrobial Activity : There is emerging evidence suggesting that pyridazinone derivatives possess antimicrobial properties against various pathogens, including multidrug-resistant strains .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of 5-(benzyloxy)-1,6-dihydropyridazin-3(2H)-one:

StudyFindingsApplication
Parambi et al. (2023)Synthesized derivatives with potent MAO-B inhibitory activity; compound showed IC50 values in low nanomolar rangePotential treatment for Parkinson's disease
Research on PyridazinonesInvestigated anti-inflammatory effects; compounds demonstrated significant inhibition of COX-1/COX-2Development of anti-inflammatory drugs
Antimicrobial StudiesIdentified novel pyridazinone derivatives with bactericidal activity against Acinetobacter baumanniiAddressing antibiotic resistance

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzyloxy group may enhance its binding affinity to certain molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

To contextualize 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one, we compare it with structurally or functionally related compounds, focusing on substituents, synthesis, and inferred properties.

Substituent Effects: 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives

Structural Differences :

  • Target Compound : Benzyloxy group at position 3.
  • Analogues (e.g., 3a-3h) : Chloro or phenyl groups at positions 5/6 .

Implications :

  • Bioactivity : Benzyloxy’s electron-donating nature could enhance π-π stacking in biological targets compared to electron-withdrawing chloro groups.
  • Stability : Benzyl ethers are more hydrolytically stable than chlorides, favoring in vivo persistence .
Heterocyclic Core Variations: Benzodiazepinones and Benzothiazepinones

Structural Differences :

  • Target Compound: Pyridazinone (6-membered, 2 adjacent N atoms).
  • Benzodiazepinones (e.g., 1,3-dihydro-2H-1,3,4-benzotriazepin-2-ones): 7-membered rings with three nitrogen atoms .

Functional Implications :

  • Ring Size: Pyridazinones offer planar rigidity for enzyme active-site binding, while larger rings (e.g., benzodiazepinones) accommodate conformational flexibility, often relevant to CNS targets .
  • Heteroatom Arrangement: Pyridazinones lack the tertiary nitrogen common in benzodiazepines, likely altering hydrogen-bonding patterns and receptor selectivity.
Functionalized Pyridine Derivatives

Example: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine .

Structural Differences :

  • Target Compound: Dihydropyridazinone (partially saturated, ketone).
  • Pyridin-3-amine Analog : Fully aromatic pyridine with methoxy and tertiary amine substituents.

Property Comparison :

Feature 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one Pyridin-3-amine Derivative
Aromaticity Reduced (dihydro structure) Fully aromatic
Solubility Moderate (polar ketone, hydrophobic benzyl) High (amine enhances solubility)
Bioactivity Potential Likely enzyme inhibition (ketone moiety) Receptor modulation (amine group)

Biological Activity

5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the pyridazinone class, characterized by its unique bicyclic structure. The synthesis typically involves the benzylation of the 3-hydroxyl group of pyridazinones, enhancing their biological activity. For instance, the introduction of a benzyloxy group has been shown to significantly influence the compound's interaction with various biological targets.

Antiviral Activity

Research has indicated that derivatives of pyridazinones, including 5-(benzyloxy)-1,6-dihydropyridazin-3(2H)-one, exhibit antiviral properties against HIV-1. A study demonstrated that certain pyridazinones showed submicromolar activity against wild-type HIV-1 in cell lines, with some compounds maintaining efficacy against mutant strains (EC50 values in the low nanomolar range) .

Anti-inflammatory Properties

Recent investigations have identified 5-(benzyloxy)-1,6-dihydropyridazin-3(2H)-one as a potential multi-target anti-inflammatory agent. It has been shown to inhibit key enzymes involved in inflammatory processes, including cyclooxygenase (COX) and lipoxygenase (5-LOX). In vitro studies revealed that compounds with similar structures exhibited inhibition constants ranging from 5.3 to 106.4 nM against human carbonic anhydrase isoforms and COX enzymes .

Antibacterial Activity

The antibacterial potential of pyridazinones has also been explored. Compounds similar to 5-(benzyloxy)-1,6-dihydropyridazin-3(2H)-one demonstrated significant activity against various bacterial strains. For example, studies reported minimum inhibitory concentrations (MICs) as low as 19.5 μg/mL against Staphylococcus epidermidis and Streptococcus mutans .

The biological activity of 5-(benzyloxy)-1,6-dihydropyridazin-3(2H)-one can be attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for enzymes such as MAO-B and COX-2, affecting neurotransmitter metabolism and inflammatory responses .
  • Receptor Interaction : Its structural features allow it to bind effectively to various biological receptors, modulating cellular signaling pathways involved in inflammation and infection .

Study on HIV Inhibition

A notable case study evaluated the efficacy of a series of pyridazinones against HIV-1 in TZM-bl cells. The results indicated that compounds with a benzyloxy substitution exhibited enhanced antiviral activity compared to their non-substituted counterparts, highlighting the significance of structural modifications in drug design .

Anti-inflammatory Evaluation

In another study focusing on anti-inflammatory properties, compounds derived from pyridazinones were tested for their ability to inhibit COX enzymes. The findings revealed that several derivatives showed promising results in reducing inflammation in animal models, correlating with their enzyme inhibition profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.